3,4-Dimethoxy-6-methyl-2H-chromen-2-one
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Overview
Description
3,4-Dimethoxy-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their diverse biological activities. Coumarins are widely found in nature, particularly in green plants, fungi, and bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-6-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often include heating the mixture to around 100-150°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to their death. The anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
- 4-Methyl-2H-chromen-2-one
- 6-Methyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3,4-Dimethoxy-6-methyl-2H-chromen-2-one stands out due to its unique substitution pattern on the coumarin ring. This specific arrangement of methoxy and methyl groups enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,4-dimethoxy-6-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-5-9-8(6-7)10(14-2)11(15-3)12(13)16-9/h4-6H,1-3H3 |
InChI Key |
XIOVABVNMBIEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)OC |
Origin of Product |
United States |
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